molecular formula C15H14ClNO5S B2636174 2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid CAS No. 380432-25-7

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid

Cat. No.: B2636174
CAS No.: 380432-25-7
M. Wt: 355.79
InChI Key: APWASPNYSYXNHS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a methoxy group, and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Sulfonation: Introduction of the sulfamoyl group.

    Methoxylation: Addition of the methoxy group.

    Chlorination: Introduction of the chloro group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under various conditions.

    Coupling Reactions: Reagents such as palladium catalysts and organoboron compounds in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-methoxy-phenyl)-methyl-sulfamoyl]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)-methylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-17(10-3-5-11(22-2)6-4-10)23(20,21)12-7-8-14(16)13(9-12)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWASPNYSYXNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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